N-cycloheptyl-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
CAS No.:
Cat. No.: VC15235002
Molecular Formula: C15H19N3O2S
Molecular Weight: 305.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19N3O2S |
|---|---|
| Molecular Weight | 305.4 g/mol |
| IUPAC Name | N-cycloheptyl-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
| Standard InChI | InChI=1S/C15H19N3O2S/c1-10-9-21-15-16-8-12(14(20)18(10)15)13(19)17-11-6-4-2-3-5-7-11/h8-9,11H,2-7H2,1H3,(H,17,19) |
| Standard InChI Key | DUAMQIDAAZMNSQ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3CCCCCC3 |
Introduction
N-cycloheptyl-3-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a fused thiazolo-pyrimidine core structure. These scaffolds are known for their diverse applications in medicinal chemistry due to their biological and pharmacological properties. The compound's unique structure combines a thiazole ring fused with a pyrimidine ring, along with a cycloheptyl group and a carboxamide functional group.
Structural Features
The molecular structure of this compound can be broken down into the following key components:
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Thiazolo[3,2-a]pyrimidine Core: A fused bicyclic system that imparts rigidity and electronic properties to the molecule.
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Cycloheptyl Substituent: A seven-membered cycloalkane attached to the nitrogen atom, contributing hydrophobicity.
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Carboxamide Group: A functional group (-CONH2) at position 6, which can engage in hydrogen bonding.
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Methyl Substituent: Located at position 3, influencing steric and electronic characteristics.
Synthesis
The synthesis of N-cycloheptyl-3-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves multi-step procedures:
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Formation of the Thiazole Ring: Starting from thiourea derivatives and α-haloketones.
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Cyclization with Pyrimidine Precursors: Intramolecular cyclization under acidic or basic conditions to form the fused thiazolo-pyrimidine core.
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Functionalization: Introduction of the cycloheptyl group via amination and incorporation of the carboxamide group through acylation.
Biological Significance
Compounds with thiazolo[3,2-a]pyrimidine cores have been widely studied for their biological activities:
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Antimicrobial Activity: Effective against bacterial and fungal strains due to interaction with microbial enzymes.
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Antitumor Properties: Potential inhibitors of cancer cell proliferation through DNA intercalation or enzyme inhibition.
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Anti-inflammatory Effects: Modulation of inflammatory pathways by targeting specific enzymes like COX or LOX.
Although specific biological data for N-cycloheptyl-3-methyl-5-oxo-5H- thiazolo[3,2-a]pyrimidine-6-carboxamide is unavailable in current literature, its structural analogs suggest promising pharmacological potential.
Analytical Characterization
Characterization techniques commonly used for such compounds include:
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Nuclear Magnetic Resonance (NMR):
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-NMR and -NMR confirm the chemical environment of protons and carbons.
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Cycloheptyl protons appear as multiplets due to ring strain.
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Mass Spectrometry (MS):
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Molecular ion peak confirms molecular weight.
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Fragmentation patterns help identify functional groups.
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Infrared Spectroscopy (IR):
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Characteristic peaks for amide (1650 cm) and thiazole (1200–1300 cm).
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X-ray Crystallography:
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Resolves the three-dimensional arrangement of atoms.
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Research Findings on Related Compounds
Studies on similar thiazolo-pyrimidines reveal:
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Antibacterial activity against Gram-positive and Gram-negative bacteria .
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Docking studies indicating enzyme inhibition potential (e.g., lipoxygenase) .
Future Directions
Future research could focus on:
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Synthesizing derivatives to optimize activity.
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Conducting in vitro and in vivo biological evaluations.
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Exploring its mechanism of action using computational tools like molecular docking.
This compound’s structural framework positions it as an exciting candidate for further exploration in medicinal chemistry.
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